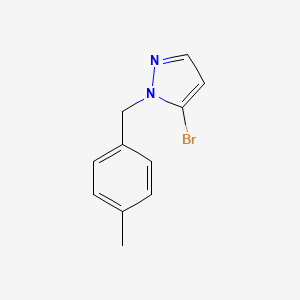

5-Bromo-1-(4-methylbenzyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-[(4-methylphenyl)methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-9-2-4-10(5-3-9)8-14-11(12)6-7-13-14/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNHHSKHYOEVNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 1 4 Methylbenzyl 1h Pyrazole and Analogues

Strategies for Direct Synthesis of the Pyrazole (B372694) Ring System

The direct synthesis of the pyrazole ring is a cornerstone of heterocyclic chemistry, providing access to a wide array of substituted pyrazoles. Key strategies include cyclocondensation and 1,3-dipolar cycloaddition reactions.

Cyclocondensation Approaches

Cyclocondensation reactions are among the most common and versatile methods for pyrazole synthesis. These typically involve the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

The condensation of 1,3-diketones with hydrazine derivatives is a classic and straightforward approach to forming the pyrazole ring. nih.gov In the context of synthesizing 5-bromo-1-(4-methylbenzyl)-1H-pyrazole, this would involve the reaction of (4-methylbenzyl)hydrazine with a brominated 1,3-diketone. The regioselectivity of this reaction is a critical factor, as two isomeric products can potentially be formed. The substitution pattern on the diketone and the reaction conditions can influence which nitrogen atom of the hydrazine attacks which carbonyl group. nih.gov For instance, the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to a mixture of 1,3- and 1,5-disubstituted pyrazoles. organic-chemistry.org

To achieve the desired 1,5-disubstituted pattern of this compound, a precursor such as a 2-bromo-1,3-diketone would be a suitable starting material. The reaction conditions can be optimized to favor the formation of the desired regioisomer.

| Reactant 1 | Reactant 2 | Product(s) | Key Features |

| (4-methylbenzyl)hydrazine | 2-Bromo-1,3-dicarbonyl compound | This compound | Regioselectivity is a key challenge. |

| Phenylhydrazine | Acetylacetone | 1,3,5-Trimethyl-1-phenyl-1H-pyrazole | Classic Knorr pyrazole synthesis. |

This table presents a conceptual synthetic approach for the target compound and a known related reaction.

An alternative cyclocondensation approach utilizes α,β-unsaturated carbonyl compounds as the three-carbon component. The reaction with a hydrazine derivative typically proceeds through a Michael addition followed by cyclization and dehydration to form a pyrazoline, which is then oxidized to the corresponding pyrazole. nih.gov To synthesize this compound via this route, one could envision the reaction of (4-methylbenzyl)hydrazine with an α-bromo-α,β-unsaturated aldehyde or ketone. The bromine atom at the α-position can serve as a leaving group in the final aromatization step.

The reaction of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazines is a well-documented method for the synthesis of 1,3,5-triarylpyrazoles, demonstrating the utility of this approach. nih.gov

| Reactant 1 | Reactant 2 | Intermediate | Product |

| (4-methylbenzyl)hydrazine | α-Bromo-α,β-unsaturated carbonyl | Dihydropyrazole derivative | This compound |

| Hydrazine hydrate | Chalcone | Pyrazoline | 3,5-Diaryl-1H-pyrazole |

This table illustrates the general pathway for pyrazole synthesis from α,β-unsaturated carbonyl compounds.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.gov The synthesis of pyrazoles is particularly amenable to microwave irradiation. For the preparation of 1-aryl-1H-pyrazole-5-amines, a microwave-mediated method has been developed that is efficient in both time and resources, utilizing water as a solvent. organic-chemistry.org

This methodology can be adapted for the synthesis of this compound. For example, the cyclocondensation of (4-methylbenzyl)hydrazine with a suitable brominated 1,3-dicarbonyl or α,β-unsaturated carbonyl compound could be significantly enhanced under microwave irradiation. The use of microwave heating can facilitate reactions that are sluggish under conventional conditions and can also influence the regioselectivity of the reaction.

| Method | Reactants | Conditions | Yield | Reaction Time | Reference |

| Microwave-assisted | Aryl hydrazine, α-cyanoketone | 1 M HCl, 150 °C | 70-90% | 10-15 min | organic-chemistry.org |

| Conventional | Phenylhydrazine, 1,3-diketone | Reflux in ethanol | Variable | Several hours | nih.gov |

This table compares microwave-assisted and conventional methods for pyrazole synthesis, highlighting the advantages of the former.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful and highly regioselective method for the synthesis of five-membered heterocyclic rings, including pyrazoles. This approach involves the reaction of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne.

Nitrilimines are common 1,3-dipoles used for the synthesis of pyrazoles. They are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides in the presence of a base. The resulting nitrilimine then undergoes a [3+2] cycloaddition with a suitable dipolarophile.

For the synthesis of this compound, a potential route would involve the reaction of a nitrilimine derived from a hydrazonoyl halide bearing the 4-methylbenzyl group with a brominated dipolarophile, such as a bromoalkene or bromoalkyne. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrilimine and the dipolarophile. This method offers a high degree of control over the substitution pattern of the resulting pyrazole.

| 1,3-Dipole Precursor | Dipolarophile | Product | Key Features |

| N-(4-methylbenzyl)hydrazonoyl halide | Bromo-alkene/alkyne | This compound | High regioselectivity. |

| Diphenylnitrilimine | Alkene | 1,3,5-Trisubstituted pyrazoline | In situ generation of the dipole. |

This table outlines the components for a 1,3-dipolar cycloaddition approach to the target molecule and a related known reaction.

Alkynes and Alkenes as Dipolarophiles

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. This reaction typically involves the use of a 1,3-dipole, such as a nitrile imine or a diazo compound, and a dipolarophile, which is often an alkyne or an alkene.

Alkynes are common dipolarophiles in pyrazole synthesis. nih.gov The reaction of an alkyne with a diazo compound, for instance, can proceed via a [3+2] cycloaddition to furnish the pyrazole ring. rsc.org This method offers a direct route to substituted pyrazoles, with the substitution pattern on the final product being dictated by the substituents on both the diazo compound and the alkyne. A rhodium-catalyzed addition-cyclization of hydrazines with alkynes has also been reported to yield highly substituted pyrazoles. organic-chemistry.org

Alkenes can also serve as dipolarophiles, often in the form of "alkyne synthons" or equivalents. nih.gov These are typically alkenes bearing a leaving group, which, after the initial cycloaddition to form a pyrazoline intermediate, can be eliminated to afford the aromatic pyrazole ring. This approach can overcome some of the challenges associated with the preparation and regioselectivity of alkyne cycloadditions. nih.gov For example, a trisubstituted bromoalkene can function as an alkyne surrogate in the synthesis of tetrasubstituted pyrazoles. nih.gov

| Dipolarophile Type | Description | Example |

| Alkynes | Direct cycloaddition with a 1,3-dipole to form the pyrazole ring. | Reaction of a terminal alkyne with a diazo compound. rsc.org |

| Alkenes (Alkyne Surrogates) | Cycloaddition to form a pyrazoline intermediate, followed by elimination to yield the pyrazole. | Use of a trisubstituted bromoalkene with a nitrile imine. nih.gov |

Palladium-Catalyzed Coupling Reactions for Pyrazole Formation

Palladium catalysis has emerged as a versatile and efficient strategy for the synthesis of pyrazole derivatives. These methods often involve the formation of carbon-nitrogen or carbon-carbon bonds to construct or functionalize the pyrazole ring.

One approach involves the palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones, which provides a route to polysubstituted pyrazoles. organic-chemistry.org This method offers a wide substrate scope and utilizes Pd(OAc)₂ as an effective catalyst. organic-chemistry.org Another strategy is the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives to furnish N-arylpyrazoles. organic-chemistry.org

Furthermore, palladium-catalyzed reactions can be employed for the functionalization of the pyrazole core itself. For instance, pyrazole moieties can act as directing groups for the palladium-catalyzed arylation of sp³ C-H bonds, a reaction that is valuable for the synthesis of complex molecules like β-phenethylamines. nih.gov

| Catalytic System | Reaction Type | Substrates | Product |

| Pd(OAc)₂ | Ring-opening | 2H-Azirines and Hydrazones | Polysubstituted Pyrazoles organic-chemistry.org |

| Pd(OAc)₂ / tBuBrettPhos | N-Arylation | Aryl triflates and Pyrazoles | N-Arylpyrazoles organic-chemistry.org |

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. beilstein-journals.orgrsc.org This approach is particularly valuable for the synthesis of diverse libraries of pyrazole derivatives. mdpi.com

A variety of MCRs have been developed for pyrazole synthesis. For example, a three-component reaction of aldehydes, β-ketoesters, and hydrazines can be used to produce persubstituted pyrazoles. beilstein-journals.org Another common MCR involves the reaction of malononitrile, aldehydes, and hydrazines. beilstein-journals.org These reactions often proceed through a cascade of events, including condensation, Michael addition, and cyclization, to rapidly assemble the pyrazole scaffold. The use of catalysts, such as ytterbium(III) perfluorooctanoate (Yb(PFO)₃), can enhance the efficiency of these transformations. beilstein-journals.org

The modular nature of MCRs allows for the introduction of a wide range of substituents onto the pyrazole ring, making it a powerful tool for generating chemical diversity. beilstein-journals.orgrsc.org

| Number of Components | Starting Materials | Key Features |

| Three-component | Aldehydes, β-ketoesters, hydrazines | Leads to persubstituted pyrazoles. beilstein-journals.org |

| Three-component | Malononitrile, aldehydes, hydrazines | A common and versatile approach. beilstein-journals.org |

| Four-component | Aldehydes, hydrazine, β-ketoesters, malononitrile | Can lead to more complex pyranopyrazole structures. mdpi.com |

Synthetic Routes for this compound

The synthesis of the target molecule, this compound, requires specific strategies for the introduction of the bromine atom at the 5-position and the 4-methylbenzyl group at the N1 position of the pyrazole ring.

Bromination Strategies at the 5-Position of the Pyrazole Ring

The direct bromination of the pyrazole ring is a common method for introducing a bromine substituent. Electrophilic substitution reactions on the pyrazole ring typically occur at the 4-position. pharmdbm.comcdnsciencepub.com Therefore, to achieve bromination at the 5-position, the 4-position must often be blocked, or a different synthetic strategy must be employed.

One effective strategy is the dehydroxyhalogenation of 3- or 5-hydroxypyrazoles (pyrazolones) using reagents like phosphorus oxybromide. researchgate.net This method allows for the regioselective introduction of a bromine atom at the 5-position. For instance, 1,3-diphenyl-2-pyrazolin-5-one can be treated with a brominating agent to yield 5-bromo-1,3-diphenyl-1H-pyrazole. chemicalbook.com

Another approach involves the synthesis of a pyrazole precursor that already contains the desired bromine atom. This can be achieved through the cyclization of appropriately substituted starting materials. For example, a patent describes the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine starting from diethyl butynedioate, which involves bromination of an intermediate pyrazole derivative. google.com

| Brominating Agent | Substrate | Position of Bromination |

| N-Bromosuccinimide (NBS) | Pyrazole | 4-position researchgate.net |

| Phosphorus Oxybromide | 5-Hydroxypyrazole | 5-position researchgate.net |

| Bromine in Dioxane | Pyrazole | 4-position pharmdbm.com |

N-Alkylation Strategies for the 1-(4-methylbenzyl) Moiety

The introduction of the 1-(4-methylbenzyl) group is typically achieved through N-alkylation of a pre-formed pyrazole ring.

The most common method for N-alkylation of pyrazoles involves the reaction of the pyrazole with an alkylating agent, such as an alkyl halide, in the presence of a base. google.com For the synthesis of this compound, this would involve reacting 5-bromopyrazole with 4-methylbenzyl chloride or bromide.

The choice of base and solvent can be crucial for the success of the reaction. Phase-transfer catalysis is an efficient method for the N-alkylation of pyrazoles, often providing good to excellent yields under mild conditions. researchgate.net The use of ionic liquids as the reaction medium has also been explored for the N-alkylation of pyrazoles. researchgate.net

Alternatively, acid-catalyzed N-alkylation methods have been developed using trichloroacetimidates as the electrophiles, offering an alternative to traditional methods that require strong bases. semanticscholar.org

| Alkylating Agent | Reaction Conditions | Key Features |

| 4-Methylbenzyl chloride | Base (e.g., KOH), Phase-transfer catalyst | Efficient and high-yielding. researchgate.net |

| 4-Methylbenzyl bromide | Base in an ionic liquid | "Green" and chemoselective. researchgate.net |

| 4-Methylbenzyl trichloroacetimidate | Brønsted acid catalyst | Avoids the use of strong bases. semanticscholar.org |

Regioselective N-Alkylation Techniques

The N-alkylation of unsymmetrically substituted pyrazoles, such as 5-bromopyrazole, presents a challenge in regioselectivity, as the reaction can yield two different isomers (N1 and N2). The formation of 1,5-disubstituted pyrazoles versus 1,3-disubstituted pyrazoles is influenced by a combination of steric and electronic factors, as well as the specific reaction conditions employed.

Achieving high regioselectivity for the N1-alkylation of 3-substituted pyrazoles has been accomplished using systems like potassium carbonate in dimethyl sulfoxide (DMSO). researchgate.net The choice of base and solvent is critical; for instance, optimization studies for alkylation reactions often screen bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in solvents like dimethylformamide (DMF), acetonitrile, or DMSO to maximize the yield of the desired regioisomer. researchgate.netorganic-chemistry.org Steric hindrance at the position adjacent to a nitrogen atom can direct the incoming alkyl group to the less hindered nitrogen. In the case of 5-bromopyrazole, the bromine atom at the C5 position can sterically influence the alkylating agent to preferentially attack the N1 nitrogen. A systematic study of N-substitution reactions of 3-substituted pyrazoles found that regioselective N1-alkylation can be consistently achieved under basic conditions. researchgate.net

Recent advances have explored catalyst-free Michael reactions for N1-alkylation of 1H-pyrazoles, which can produce di-, tri-, and tetra-substituted pyrazoles with excellent regioselectivity (N1/N2 > 99.9:1) and high yields (>90%). researchgate.netnih.gov Such methods tolerate a variety of functional groups, including bromo substituents, which is pertinent to the synthesis of the target compound. nih.gov

Step-by-Step Synthesis of the Target Compound

The synthesis of this compound is achieved through the regioselective N-alkylation of a 5-bromopyrazole precursor with a 4-methylbenzyl halide. The following procedure is a representative pathway based on established N-alkylation methodologies.

Deprotonation of Pyrazole : 5-Bromopyrazole is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile. A base is then added to the solution to deprotonate the pyrazole ring's N-H, forming the pyrazolate anion. Common bases for this step include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). The mixture is typically stirred at room temperature or under gentle heating to ensure complete formation of the anion.

Nucleophilic Attack : 4-Methylbenzyl bromide or 4-methylbenzyl chloride is added to the reaction mixture, often dropwise, to control the reaction rate. The pyrazolate anion acts as a nucleophile, attacking the benzylic carbon of the 4-methylbenzyl halide and displacing the halide ion to form the N-C bond.

Reaction Monitoring and Work-up : The reaction is stirred for several hours, and its progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.

Purification : The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The resulting crude product is then purified, commonly by column chromatography on silica gel, to isolate the pure this compound.

Optimization of Reaction Conditions and Yields for this compound

To maximize the yield and regioselectivity of the desired N1-isomer, this compound, a systematic optimization of reaction conditions is essential. Key parameters that are typically varied include the choice of base, solvent, temperature, and the stoichiometry of the reactants. researchgate.net

The selection of the base is crucial. While strong bases like sodium hydride (NaH) can be effective, milder bases such as potassium carbonate (K₂CO₃) are often sufficient and can offer better selectivity. researchgate.netorganic-chemistry.org The solvent can influence the solubility of the pyrazolate salt and the rate of the Sₙ2 reaction; polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred. Temperature is another critical factor; reactions are often initiated at 0°C and allowed to warm to room temperature, though in some cases, heating may be required to drive the reaction to completion. researchgate.net

An illustrative table for the optimization of the N-alkylation reaction is presented below.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | N1:N2 Ratio |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 75 | 90:10 |

| 2 | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 82 | 92:8 |

| 3 | NaH (1.2) | DMF | 0 to RT | 6 | 88 | 85:15 |

| 4 | K₂CO₃ (1.5) | DMF | RT | 12 | 85 | 91:9 |

| 5 | t-BuOK (1.2) | Pyridine | 100 | 8 | 70 | >95:5 |

| 6 | K₂CO₃ (2.0) | DMSO | RT | 10 | 90 | 93:7 |

This table is a hypothetical representation of a typical optimization study for N-alkylation reactions, based on literature precedents. researchgate.netorganic-chemistry.org

Synthesis of Key Intermediates for this compound

The successful synthesis of the target compound relies on the efficient preparation of its constituent building blocks: a brominated pyrazole precursor and an appropriate 4-methylbenzyl electrophile.

Preparation of Brominated Pyrazole Precursors

Brominated pyrazoles serve as essential intermediates. The direct bromination of the pyrazole ring is a common method for their preparation. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic substitution. However, bromination at other positions can be achieved through various strategies.

One method involves the electrosynthesis of 4-bromosubstituted pyrazoles via the bromination of the parent pyrazole on a platinum anode in aqueous sodium bromide solutions. researchgate.net Another established chemical method involves the condensation of ketones and aldehydes with hydrazine to form pyrazoline intermediates, which are then oxidized in situ with bromine to yield a variety of pyrazoles. organic-chemistry.org This process can sometimes lead to bromination of the pyrazole ring as a side reaction, or it can be a deliberate step. google.com For instance, the oxidation of 2-pyrazolines with bromine at temperatures of 80°C or higher can provide the corresponding pyrazole with excellent selectivity, minimizing ring bromination side reactions. google.com A patent describes the synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester by reacting the corresponding 5-hydroxy pyrazole derivative with tribromooxyphosphorus. google.com

Synthesis of 4-Methylbenzyl Halides or Related Reagents

4-Methylbenzyl halides are the alkylating agents required for introducing the 4-methylbenzyl group onto the pyrazole nitrogen. Both the chloride and bromide derivatives are commonly used in organic synthesis. nbinno.comchemdad.com

4-Methylbenzyl Bromide : This compound can be synthesized from p-xylene through a radical bromination reaction. guidechem.com The reaction involves heating p-xylene and adding bromine while irradiating with strong light, which promotes the formation of bromine radicals that selectively attack the benzylic position. guidechem.com An alternative method involves heating toluene with a mixture of acetic acid, hydrobromic acid, and trioxane, using benzyltriethylammonium bromide as a catalyst.

| Reagent | Starting Material | Key Reagents | Typical Yield |

| 4-Methylbenzyl chloride | p-Methylbenzoic acid | 1. LiAlH₄, THF2. CH₂Cl₂, 80°C | 83.9% (overall) guidechem.com |

| 4-Methylbenzyl bromide | p-Xylene | Br₂, light, 120°C | Good guidechem.com |

| 4-Methylbenzyl bromide | Toluene | HBr, Acetic Acid, Trioxane | High |

Advanced Synthetic Strategies for Complex this compound Analogues

The this compound scaffold is a versatile platform for the synthesis of more complex molecules. The bromine atom at the C5 position serves as a key functional handle for post-synthetic modifications, primarily through transition-metal-catalyzed cross-coupling reactions.

Advanced strategies enable the introduction of a wide array of substituents at the C5 position. For example, the bromine can be replaced with aryl, heteroaryl, alkynyl, or other functional groups using well-established cross-coupling protocols:

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of C-C bonds, leading to 5-aryl- or 5-heteroaryl-1-(4-methylbenzyl)-1H-pyrazoles. The synthesis of pyrazole-4-boronic acid pinacol esters from 4-bromopyrazoles demonstrates the utility of this approach within the pyrazole family. google.com

Sonogashira Coupling : Palladium- and copper-catalyzed coupling with terminal alkynes introduces an alkynyl substituent at the C5 position.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the synthesis of 5-amino- or 5-amido-pyrazole derivatives.

Heck Coupling : The reaction with alkenes can introduce vinyl groups at the C5 position.

Furthermore, modern synthetic approaches like multicomponent reactions (MCRs) and microwave-assisted organic synthesis can be employed to construct complex pyrazole derivatives efficiently. mdpi.com These methods facilitate the rapid generation of molecular diversity from simple starting materials, offering advantages in terms of reaction time, yield, and environmental impact. mdpi.comsemanticscholar.org The development of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrazines, from functionalized pyrazole intermediates also represents an advanced strategy for creating novel and complex analogues. researchgate.net

Chemoselective Functionalization of Existing Pyrazole Structures

The synthesis of this compound can be approached through several strategic pathways, primarily involving the functionalization of a pre-existing pyrazole ring. These methods prioritize selectivity to ensure the desired substitution pattern.

One primary route involves the N-alkylation of a 5-bromopyrazole precursor with a suitable 4-methylbenzyl halide. The regioselectivity of this alkylation is a critical consideration, as pyrazole has two reactive nitrogen atoms. The substitution pattern on the pyrazole ring and the reaction conditions can influence which nitrogen is alkylated.

Alternatively, the synthesis can commence with 1-(4-methylbenzyl)-1H-pyrazole, which is then subjected to bromination. The position of bromination is directed by the existing substituent and the reaction conditions employed. For N-substituted pyrazoles, electrophilic bromination typically occurs at the C4 position. However, to achieve C5-bromination, a multi-step sequence might be necessary, potentially involving directed metallation followed by quenching with a bromine source.

A plausible synthetic approach for this compound is the N-alkylation of 5-bromopyrazole. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole ring, forming a pyrazolide anion that then acts as a nucleophile.

Table 1: Reaction Parameters for N-Alkylation of 5-Bromopyrazole

| Parameter | Description |

| Substrates | 5-Bromopyrazole, 4-Methylbenzyl bromide |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Cesium carbonate (Cs₂CO₃) |

| Solvent | Dimethylformamide (DMF), Acetonitrile (CH₃CN), or Tetrahydrofuran (THF) |

| Temperature | Room temperature to reflux |

The choice of base and solvent can significantly impact the reaction's efficiency and regioselectivity. Stronger bases like sodium hydride can lead to a higher yield of the N1-alkylated product.

Another key strategy is the direct bromination of 1-(4-methylbenzyl)-1H-pyrazole. Reagents such as N-Bromosuccinimide (NBS) are commonly employed for the bromination of heterocyclic compounds.

Table 2: Conditions for Bromination of 1-(4-methylbenzyl)-1H-pyrazole

| Parameter | Description |

| Substrate | 1-(4-methylbenzyl)-1H-pyrazole |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | Carbon tetrachloride (CCl₄), Acetonitrile (CH₃CN), or Dichloromethane (CH₂Cl₂) |

| Initiator (optional) | Azobisisobutyronitrile (AIBN) or Benzoyl peroxide |

The regioselectivity of this bromination would be a critical factor to control to obtain the desired 5-bromo isomer.

Late-Stage Diversification Methodologies

Late-stage diversification is a powerful strategy in drug discovery and materials science, allowing for the rapid generation of a library of analogs from a common intermediate. This compound is an ideal substrate for such diversification due to the reactivity of the bromine atom, which can be exploited in various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. The bromine atom at the C5 position can readily participate in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyrazole ring and various aryl or vinyl boronic acids or esters. This is a versatile method for introducing diverse aromatic and unsaturated moieties at the C5 position.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyrazole and a terminal alkyne, leading to the synthesis of 5-alkynyl-1-(4-methylbenzyl)-1H-pyrazoles. These alkynylated products can serve as precursors for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the C5 position of the pyrazole ring.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Diversification

| Reaction | Coupling Partner | Resulting Functional Group |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Aryl/Vinyl |

| Sonogashira | Terminal Alkyne | Alkynyl |

| Buchwald-Hartwig | Amine | Amino |

These late-stage functionalization techniques provide a robust platform for systematically modifying the structure of this compound, enabling the exploration of structure-activity relationships and the development of novel compounds with tailored properties.

Structure Activity Relationship Sar Studies of 5 Bromo 1 4 Methylbenzyl 1h Pyrazole Derivatives

Impact of the 5-Bromo Substituent on Biological Activity

The presence and position of halogen atoms can dramatically alter the biological activity of a molecule. In the case of 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole, the bromine atom at the 5-position of the pyrazole (B372694) ring plays a multifaceted role in modulating the compound's properties and its interactions with biological targets.

Steric Contributions of Bromine

Beyond its electronic influence, the bromine atom introduces significant steric bulk at the 5-position of the pyrazole ring. This steric hindrance can dictate the preferred conformation of the molecule and influence how it fits into the binding pocket of a biological target. The size of the substituent at this position can either facilitate or hinder optimal binding. Depending on the topology of the receptor's active site, the steric bulk of the bromine may promote favorable interactions or, conversely, lead to steric clashes that reduce binding affinity.

Role of Halogen Bonding Interactions

A key aspect of halogenation in drug design is the ability of halogen atoms, particularly bromine and iodine, to participate in halogen bonding. A halogen bond is a noncovalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a biological target. nih.gov These interactions are directional and can be comparable in strength to hydrogen bonds, contributing significantly to the binding affinity and specificity of a ligand. nih.gov Studies have shown that halogen bonds can be crucial for the binding mode of halogenated ligands to their receptors. nih.gov The bromine atom in this compound can act as a halogen bond donor, forming specific interactions with amino acid residues in a protein's binding site, thereby anchoring the molecule in a favorable orientation for biological activity.

Influence of the 1-(4-Methylbenzyl) Moiety on Biological Activity

The substituent at the N1 position of the pyrazole ring is critical in determining the compound's interaction with its biological target. The 1-(4-methylbenzyl) group in this compound contributes to the molecule's biological activity through its conformational flexibility and its capacity for hydrophobic interactions.

Hydrophobic Interactions Facilitated by the Methylbenzyl Group

The following table presents data from a study on 1-benzyl-5-bromoindolin-2-one derivatives, which, while having a different core structure, share the 1-benzyl-5-bromo substitution pattern. This data illustrates how modifications to a related scaffold can influence anticancer activity.

| Compound | R | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A-549 |

|---|---|---|---|

| 7a | 4-Methoxyphenyl | 15.2 ± 1.8 | 22.5 ± 2.5 |

| 7b | 4-Chlorophenyl | 10.8 ± 1.2 | 18.4 ± 2.1 |

| 7c | 4-Bromophenyl | 7.17 ± 0.94 | 12.9 ± 1.5 |

| 7d | 4-Nitrophenyl | 2.93 ± 0.47 | 8.6 ± 1.1 |

Data adapted from a study on 1-benzyl-5-bromoindolin-2-one derivatives, illustrating the structure-activity relationship of a related scaffold. nih.gov

Positional Isomerism of the Methyl Group on the Benzyl (B1604629) Moiety (e.g., 2-methylbenzyl, 3-methylbenzyl)

The position of the methyl group on the benzyl substituent at the N1-position of the pyrazole ring can significantly impact the biological activity of 5-bromo-1H-pyrazole derivatives. This influence is often attributed to steric and electronic effects that alter the compound's conformation and its ability to bind to target proteins.

Research on related pyrazole series has demonstrated that the placement of substituents on the N1-benzyl ring is a critical determinant of potency. For instance, in a series of 1-benzyl-1H-pyrazole derivatives developed as receptor interacting protein 1 (RIP1) kinase inhibitors, the substitution pattern on the benzyl ring was found to be crucial for activity. While direct comparative data for the 2-methylbenzyl and 3-methylbenzyl isomers of this compound is not extensively available in the public domain, general SAR principles from related pyrazole scaffolds can provide valuable insights.

Generally, a substituent at the para position (4-position) of the benzyl ring, such as in this compound, often results in favorable interactions with the target protein. Moving the methyl group to the ortho (2-position) or meta (3-position) can introduce steric hindrance or alter the electronic distribution, which may either enhance or diminish activity depending on the specific topology of the binding site. For example, an ortho-methyl group could force the benzyl ring into a different orientation relative to the pyrazole core, which might be more or less favorable for binding. A meta-methyl group would have a different electronic influence on the ring compared to the para position, which could affect key interactions.

To illustrate the potential impact of methyl group positioning, a hypothetical SAR table is presented below, based on general observations from related kinase inhibitor series.

| Compound | Position of Methyl Group | Hypothetical Relative Potency | Rationale |

| This compound | 4- (para) | +++ | Optimal fit in the binding pocket, favorable electronic interactions. |

| 5-Bromo-1-(3-methylbenzyl)-1H-pyrazole | 3- (meta) | ++ | Moderate fit, altered electronic effects may slightly reduce binding affinity. |

| 5-Bromo-1-(2-methylbenzyl)-1H-pyrazole | 2- (ortho) | + | Potential for steric clash with the binding site, leading to reduced potency. |

| Table 1: Hypothetical Structure-Activity Relationship of Methylbenzyl Positional Isomers. |

Modulation of the Pyrazole Ring for Enhanced Activity

The pyrazole core itself is a versatile scaffold that allows for substitutions at multiple positions, primarily at the 3-, 4-, and 5-positions. The 5-bromo substituent in the parent compound is a key feature, and modifications at the 3- and 4-positions can be systematically explored to enhance biological activity.

Substitution at the 3-Position of the Pyrazole Core

The 3-position of the pyrazole ring is a common site for modification in drug discovery programs. Substituents at this position can project into specific sub-pockets of a target's binding site, leading to enhanced potency and selectivity. The nature of the substituent, whether it is a hydrogen bond donor/acceptor, a hydrophobic group, or a group with specific electronic properties, can have a profound effect on activity. nih.govnih.gov

In the context of this compound, introducing various groups at the 3-position can modulate its biological profile. For example, the introduction of a small, hydrogen-bonding group like an amino or hydroxyl group could form new interactions with the target protein. Conversely, a larger, more hydrophobic group might occupy a hydrophobic pocket, thereby increasing binding affinity.

The following table presents hypothetical data on how different substituents at the 3-position might influence activity.

| Compound | Substitution at C3 | Hypothetical Biological Activity (IC50) | Comments |

| This compound | -H | Baseline | Unsubstituted at C3. |

| 5-Bromo-3-amino-1-(4-methylbenzyl)-1H-pyrazole | -NH2 | Improved | Potential for new hydrogen bond formation. |

| 5-Bromo-1-(4-methylbenzyl)-3-phenyl-1H-pyrazole | -Phenyl | Variable | Activity would depend on the specific interactions of the phenyl ring. |

| 5-Bromo-1-(4-methylbenzyl)-3-trifluoromethyl-1H-pyrazole | -CF3 | Potentially Enhanced | The trifluoromethyl group can enhance binding through various interactions. mdpi.com |

| Table 2: Hypothetical SAR at the 3-Position of the Pyrazole Core. |

Substitution at the 4-Position of the Pyrazole Core

For this compound, introducing substituents at the 4-position would likely alter its interaction with the target. For instance, a small methyl group could provide a beneficial hydrophobic interaction, while a polar group like a cyano or carboxamide could engage in hydrogen bonding or polar interactions.

A hypothetical SAR table for substitutions at the 4-position is provided below.

| Compound | Substitution at C4 | Hypothetical Biological Activity (IC50) | Comments |

| This compound | -H | Baseline | Unsubstituted at C4. |

| 4,5-Dibromo-1-(4-methylbenzyl)-1H-pyrazole | -Br | Potentially Reduced | Increased steric bulk and altered electronics may be detrimental. |

| 5-Bromo-1-(4-methylbenzyl)-4-methyl-1H-pyrazole | -CH3 | Potentially Improved | Small hydrophobic group may enhance binding. |

| This compound-4-carbonitrile | -CN | Variable | The impact would depend on the presence of a suitable polar interaction point in the binding site. |

| Table 3: Hypothetical SAR at the 4-Position of the Pyrazole Core. |

Rational Design Principles for Structure-Activity Optimization

The optimization of lead compounds like this compound into clinical candidates often relies on established rational drug design principles. These strategies aim to improve potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework (the scaffold) of a compound with a structurally different one while retaining similar biological activity. nih.govnih.gov This can lead to the discovery of novel chemical series with improved properties, such as better patentability, enhanced ADME (absorption, distribution, metabolism, and excretion) profiles, or reduced off-target effects. For 1,5-diarylpyrazoles, a common scaffold, bioisosteric replacement of the pyrazole ring with other five- or six-membered heterocycles like isoxazole, thiazole, or even a pyrazine (B50134) has been explored. nih.gov

Bioisosteric replacement is a more specific term that refers to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. nih.gov For instance, the bromo-substituent at the 5-position of the pyrazole could be replaced with other halogens (e.g., chloro) or a trifluoromethyl group to modulate lipophilicity and electronic properties. Similarly, the methyl group on the benzyl ring could be replaced with other small alkyl groups or a methoxy (B1213986) group.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a hit-identification strategy that starts with screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a fragment that binds is identified, it is then grown or linked with other fragments to create a more potent lead compound.

In the context of this compound, an FBDD approach could involve identifying a small fragment, such as the pyrazole core itself or the 4-methylbenzyl group, that binds to the target. X-ray crystallography or NMR spectroscopy would then be used to determine the binding mode of the fragment. This structural information would guide the subsequent elaboration of the fragment, for example, by adding the bromo-substituent or the benzyl group to improve affinity and develop a potent inhibitor. This method has been successfully used to develop potent kinase inhibitors based on a pyrazole scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a compound based on its physicochemical properties or structural features, known as descriptors. neuroquantology.comneuroquantology.com For a series of this compound analogues, a QSAR study would provide valuable insights into the key molecular properties driving their biological activity, thereby guiding the design of new, more potent compounds. researchgate.net

The development of a robust QSAR model for this compound analogues would typically involve the following steps:

Data Set Preparation: A dataset of this compound analogues with their corresponding, experimentally determined biological activities (e.g., IC50 values) would be compiled. This dataset would be divided into a training set for model development and a test set for model validation. neuroquantology.com

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and thermodynamic parameters (e.g., solvation energy). neuroquantology.com

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to establish a mathematical relationship between the calculated descriptors and the biological activity. oup.com

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using the test set. neuroquantology.com

A hypothetical QSAR study on a series of this compound analogues might reveal the importance of specific descriptors. For instance, the model could indicate that the biological activity is positively correlated with the lipophilicity (logP) and the presence of a hydrogen bond acceptor at a specific position, while being negatively correlated with the molecular volume.

Table 1: Hypothetical Data for QSAR Analysis of this compound Analogues

| Compound ID | R1-substituent (pyrazole ring) | R2-substituent (benzyl ring) | Biological Activity (IC50, µM) | LogP | Molecular Weight |

| 1 | H | 4-CH3 | 5.2 | 4.1 | 265.14 |

| 2 | Cl | 4-CH3 | 3.8 | 4.4 | 299.58 |

| 3 | F | 4-CH3 | 4.5 | 3.9 | 283.13 |

| 4 | H | 4-OCH3 | 6.1 | 3.8 | 281.14 |

| 5 | H | 4-Cl | 4.9 | 4.6 | 285.58 |

| 6 | H | 4-NO2 | 7.5 | 3.5 | 296.13 |

| 7 | CH3 | 4-CH3 | 6.8 | 4.3 | 279.17 |

Such a QSAR model would provide a quantitative framework for understanding the SAR of this class of compounds and would be a powerful tool in the hit-to-lead and lead optimization phases of drug discovery.

Mechanistic Investigations of 5 Bromo 1 4 Methylbenzyl 1h Pyrazole

Molecular Target Identification and Validation

The initial step in understanding the mechanism of any bioactive compound is the identification and validation of its molecular targets. For pyrazole (B372694) derivatives, this often involves studies to determine their binding to specific receptors or their ability to inhibit enzymes.

The pyrazole scaffold is a versatile structure capable of interacting with various receptors. Studies on related compounds suggest that 1-aryl-pyrazole derivatives can exhibit significant affinity for cannabinoid receptors (CB₁ and CB₂). nih.govnih.gov For instance, a series of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides were synthesized and evaluated for their binding to human cannabinoid receptors. Several of these compounds displayed high affinity, with Kᵢ values in the nanomolar range, comparable to known reference antagonists. nih.govnih.gov Molecular modeling in these studies indicated that specific interactions, such as hydrogen bonding with key residues like K3.28(192) in the CB₁ receptor, are crucial for high-affinity binding. nih.govnih.gov

Furthermore, pyrazolo[4,3-d]pyrimidine derivatives, which contain a pyrazole core, have been investigated as antagonists for human A₁ and A₂A adenosine (B11128) receptors. google.com This indicates that the pyrazole structure can be tailored to interact with G-protein coupled receptors. While direct receptor binding data for 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole is unavailable, the established affinity of similar pyrazoles for these receptors suggests a potential area for future investigation.

Table 1: Receptor Binding Affinity of Structurally Related Pyrazole Derivatives

| Compound Class | Receptor Target | Finding | Reference |

|---|---|---|---|

| 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides | Cannabinoid Receptor 1 (CB₁) | High affinity with Kᵢ values in the nanomolar range. | nih.govnih.gov |

| 7-Aminopyrazolo[4,3-d]pyrimidines | Adenosine A₁ and A₂A Receptors | Nanomolar affinity, with some compounds showing selectivity for the A₂A subtype. | google.com |

This table is for illustrative purposes based on structurally related compounds and does not represent data for this compound.

A significant body of research has focused on pyrazole derivatives as inhibitors of various enzymes, particularly protein kinases. nih.govnih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov

A study on 1-benzyl-1H-pyrazole derivatives identified them as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis. nih.govnih.gov Structure-activity relationship (SAR) analysis in this study revealed that substitutions on the benzyl (B1604629) ring significantly influence inhibitory potency. nih.govnih.gov This is particularly relevant to this compound, which features a substituted benzyl group. Another example is the pyrazole-based compound AT-7867, which has been identified as an Akt inhibitor. nih.gov

Molecular docking studies on various pyrazole derivatives have shown that the pyrazole ring often acts as a hinge-binder in the ATP-binding pocket of kinases. nih.gov The nitrogen atoms of the pyrazole can form crucial hydrogen bonds with backbone residues in the hinge region of the kinase, a common interaction mode for ATP-competitive inhibitors. nih.gov The substituents on the pyrazole ring, such as the 5-bromo and 1-(4-methylbenzyl) groups, would then occupy adjacent hydrophobic pockets, contributing to the affinity and selectivity of the compound. nih.gov

Table 2: Enzyme Inhibition by Structurally Related Pyrazole Derivatives

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| 1-Benzyl-1H-pyrazole derivatives | RIP1 Kinase | Potent inhibition with Kd values in the nanomolar range. | nih.govnih.gov |

| Pyrazole-based compounds | Akt Kinase | Inhibition of Akt phosphorylation and downstream signaling. | nih.gov |

| Pyrazole-thiazolidinone conjugates | Topoisomerase II and IV | Potential inhibition suggested by molecular docking. | nih.gov |

This table is for illustrative purposes based on structurally related compounds and does not represent data for this compound.

Molecular docking and molecular dynamics simulations are computational tools used to predict and analyze the interactions between a ligand, such as this compound, and its protein target. nih.govacs.org For pyrazole-based kinase inhibitors, docking studies have consistently shown interactions with the ATP-binding site. nih.gov

For example, in the case of CDK1 inhibitors, the pyrazole ring was found to interact with key amino acid residues like Asp86 and Leu135. nih.gov The N-phenyl or N-benzyl ring typically forms hydrophobic interactions with other residues in the active site. nih.gov In a study on pyrazole-thiazolidinone conjugates as potential antibacterial agents, molecular docking suggested that these compounds could interact with the active sites of topoisomerase II and IV through hydrogen bonding. nih.gov

While a specific protein-ligand interaction profile for this compound has not been published, based on the data from related compounds, it is plausible that the 4-methylbenzyl group would engage in hydrophobic and/or π-stacking interactions within a binding pocket, while the bromo-substituted pyrazole core would anchor the molecule, potentially through hydrogen bonding.

Elucidation of Biological Pathways Modulated by this compound

Once a molecular target is identified, the next step is to understand how the interaction with this target affects broader biological pathways within the cell.

Given that many pyrazole derivatives are kinase inhibitors, they are likely to intervene in cellular signaling cascades. nih.govnih.gov Kinase cascades, such as the MAPK/ERK pathway and the PI3K/Akt pathway, are fundamental to cell proliferation, survival, and differentiation. nih.govnih.gov By inhibiting a key kinase in one of these pathways, a pyrazole compound could effectively shut down the downstream signaling events.

For instance, inhibition of Akt by a pyrazole-based inhibitor would prevent the phosphorylation of its downstream substrates, such as GSK3β, leading to the modulation of cellular processes controlled by this pathway. nih.gov Similarly, inhibition of RIP1 kinase by a 1-benzyl-pyrazole derivative can block the necroptosis signaling cascade, which is relevant in inflammatory diseases. nih.govnih.gov A study on a novel pyrazole derivative showed that it could inhibit apoptosis in vascular endothelial cells by modulating a signaling pathway involving integrin beta4, reactive oxygen species (ROS), and p53.

The Hippo pathway, which regulates cell growth and organ size, is another signaling cascade that can be targeted by pyrazole-based inhibitors. Inhibition of the LATS1/2 kinases in this pathway can promote cell proliferation, a mechanism being explored for regenerative medicine. nih.gov

The ultimate consequence of altering cellular signaling pathways is often a change in the expression of specific genes. Pyrazole derivatives have been shown to modulate the expression of several important genes involved in cell cycle control and apoptosis. nih.gov

For example, some pyrazole-based anticancer compounds have been found to upregulate the expression of the tumor suppressor gene p53. An increase in p53 can, in turn, activate the transcription of other genes that promote apoptosis, such as the BAX gene, while downregulating anti-apoptotic genes like Bcl-2. nih.gov Furthermore, some pyrazole compounds have been observed to downregulate the expression of cyclin D1 (CCND1), a key protein for cell cycle progression. nih.gov

In studies of pyrazole-based kinase inhibitors, changes in the expression of downstream target genes are often used as a biomarker of the compound's activity. For example, the expression of CYR61, a target gene of the Hippo pathway, is monitored to assess the efficacy of LATS1/2 inhibitors. nih.gov

Table 3: Gene Expression Modulation by Structurally Related Pyrazole Derivatives

| Compound Class | Cell Line | Gene(s) Modulated | Effect | Reference |

|---|---|---|---|---|

| Pyrazole-based chalcones | Pancreatic cancer cells | p53, BID, CCND1 | Upregulation of p53, downregulation of BID and CCND1. | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | - | BAX | Upregulation. | nih.gov |

This table is for illustrative purposes based on structurally related compounds and does not represent data for this compound.

Studies on Selective Biological Activity and Specificity

No published studies detailing the differential effects of this compound across various cell lines or biological systems were identified.

No data is available that compares the biological activity of this compound with other established molecular modulators.

Kinetic Analysis of Molecular Interactions

No information regarding the binding kinetics, such as association (Kon) or dissociation (Koff) constants, for the interaction of this compound with any biological target has been reported in the searched literature.

There are no available public records or research articles detailing the enzyme inhibition kinetics of this compound, and therefore, values for key parameters such as the inhibition constant (Ki), half-maximal inhibitory concentration (IC50), Michaelis constant (Km), or maximum reaction velocity (Vmax) could not be found.

Biological Evaluation of 5 Bromo 1 4 Methylbenzyl 1h Pyrazole Derivatives

In Vitro Pharmacological Screening

No published data is available on the in vitro pharmacological screening of 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole.

There are no specific cell-based assay results reported for this compound.

There is no information to indicate that this compound has been subjected to high-throughput screening.

No specific antimicrobial, anti-inflammatory, anticancer, antiviral, or enzyme inhibitory activities have been documented for this compound in the scientific literature. While other bromo-substituted heterocyclic compounds and various pyrazole (B372694) derivatives have been investigated for such properties, these results are not applicable to the specified molecule researchgate.netnih.govnih.govresearchgate.netresearchgate.netnih.gov.

Pre-clinical In Vivo Studies (Animal Models for Efficacy)

There is no evidence of any pre-clinical in vivo studies being conducted on this compound.

No efficacy assessments in any animal disease models have been published for this compound.

There are no reports on the investigation of pharmacodynamic markers related to this compound.

Route of Administration and Efficacy Correlation in Animal Models: Insights from Analogs

Studies on various pyrazole derivatives have demonstrated efficacy in animal models, primarily for anti-inflammatory and anticancer activities. For instance, some 1,3,5-trisubstituted pyrazole derivatives have shown significant anti-inflammatory activity in carrageenan-induced paw edema models in rats. nih.gov The efficacy of these compounds is often correlated with their substitution patterns, which influence their interaction with biological targets. In the realm of oncology, certain pyrazole-naphthalene derivatives have exhibited in vivo antitumor activity in xenograft models, with intraperitoneal administration being a common route in preclinical studies. nih.gov The choice of administration route in these studies is typically guided by the physicochemical properties of the compound, including its solubility and stability.

Assessment of Bioavailability and Distribution in Research Models: A Look at Related Compounds

The bioavailability and distribution of pyrazole derivatives are critical determinants of their in vivo efficacy. While specific data for this compound is unavailable, general trends can be observed from related structures.

Absorption and Distribution Studies in Animal Tissues

Pharmacokinetic studies of some benzimidazole (B57391) derivatives, another class of nitrogen-containing heterocycles, have indicated that they can be subject to significant first-pass metabolism in the liver, which may result in low oral bioavailability. nih.gov For some pyrazole derivatives that have been investigated, distribution to various tissues is influenced by their lipophilicity and plasma protein binding. The specific distribution profile would be highly dependent on the exact chemical structure of the compound.

Metabolic Stability and Enzyme Metabolism in Microsomes and Hepatocytes (In Vitro)

The metabolic stability of a compound is a key factor in its drug-likeness. In vitro assays using liver microsomes are standard for assessing this property. springernature.comwuxiapptec.com For example, one study on a particular pyrazole derivative reported modest stability in mouse and rat liver microsomes, with a significant percentage of the compound remaining after a 120-minute incubation period. researchgate.net In human liver microsomes, the same compound showed high stability. researchgate.net The primary enzymes responsible for the metabolism of many pyrazole derivatives are cytochrome P450 (CYP) enzymes located in the liver. wuxiapptec.com The susceptibility to metabolism can be significantly altered by the nature and position of substituents on the pyrazole ring and its appended groups.

Comparative Biological Activity with Benchmark Compounds: A Relative Perspective

The biological activity of novel compounds is often benchmarked against existing drugs to assess their potential therapeutic value.

Relative Potency Determinations

In studies of anti-inflammatory pyrazole derivatives, their potency is frequently compared to non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) or celecoxib. nih.gov For instance, some novel pyrazole derivatives have exhibited anti-inflammatory effects comparable to or even exceeding those of the standard drugs in animal models. nih.govmdpi.com The relative potency is typically quantified by comparing the doses required to achieve a specific level of therapeutic effect, such as a 50% reduction in inflammation (ED50).

Selectivity Profile Comparison

For compounds designed to target specific enzymes or receptors, selectivity is a critical parameter. For example, some pyrazole derivatives have been evaluated for their selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com The selectivity index, which is the ratio of the IC50 values for COX-1 to COX-2, is a key metric in these comparisons. A higher selectivity index indicates a more favorable safety profile in this context.

Computational and Theoretical Studies of 5 Bromo 1 4 Methylbenzyl 1h Pyrazole

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. eurasianjournals.com It is widely employed to predict various molecular properties, offering a balance between accuracy and computational cost. For pyrazole (B372694) derivatives, DFT calculations are instrumental in understanding their geometry, reactivity, and spectroscopic characteristics. fao.orgnih.govnih.gov

Optimized Molecular Geometries and Conformational Analysis

The first step in the theoretical characterization of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms—the global minimum on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until the total energy of the system is minimized. For a flexible molecule like 5-Bromo-1-(4-methylbenzyl)-1H-pyrazole, which contains a rotatable benzyl (B1604629) group, conformational analysis is essential. nih.govresearchgate.net

While specific experimental data for this compound is not available, the table below presents typical bond lengths and angles for a pyrazole derivative optimized using DFT methods, illustrating the type of data obtained from such calculations.

Table 1: Representative Optimized Geometric Parameters for a Substituted Pyrazole Ring (Note: Data is illustrative and based on published values for related pyrazole structures, not this compound itself.)

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | N1-N2 | 1.35 Å |

| Bond Length | N2-C3 | 1.33 Å |

| Bond Length | C3-C4 | 1.42 Å |

| Bond Length | C4-C5 | 1.38 Å |

| Bond Length | C5-N1 | 1.37 Å |

| Bond Angle | C5-N1-N2 | 112.0° |

| Bond Angle | N1-N2-C3 | 105.0° |

| Bond Angle | N2-C3-C4 | 111.0° |

| Bond Angle | C3-C4-C5 | 106.0° |

| Bond Angle | C4-C5-N1 | 106.0° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap, reactivity indices)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. numberanalytics.com

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity), whereas the LUMO energy relates to the electron affinity and the ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. numberanalytics.com A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

DFT calculations are used to determine the energies of these orbitals and map their electron density distributions. This analysis helps to predict which parts of the molecule are most likely to be involved in chemical reactions. For pyrazole derivatives, FMO analysis has been used to explain their biological activities and reaction mechanisms. researchgate.net Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can also be derived from HOMO and LUMO energies to provide further quantitative measures of reactivity.

Table 2: Representative FMO Properties for a Pyrazole Derivative (Note: Data is illustrative and based on published values for related pyrazole structures, not this compound itself.)

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

Electrostatic Potential (MEP) Mapping for Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. chemrxiv.org The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red regions signify negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green and yellow areas denote intermediate potentials.

For drug design and materials science, MEP maps are invaluable for identifying sites that can participate in intermolecular interactions, such as hydrogen bonding and electrostatic attractions. researchgate.netresearchgate.net In pyrazole derivatives, the nitrogen atoms of the pyrazole ring and any electronegative substituents (like the bromine atom) are expected to be electron-rich regions (red or yellow), while the hydrogen atoms are typically electron-deficient (blue). acu.edu.in This information is crucial for understanding how the molecule might bind to a biological target like a protein receptor. researchgate.net

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals. wisc.edunih.gov It transforms the complex, many-electron wavefunction into a more intuitive chemical representation of localized bonds, lone pairs, and core orbitals. This method allows for the quantitative analysis of intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. NBO analysis can reveal the nature of chemical bonds (e.g., their ionic or covalent character) and the hybridization of atomic orbitals, which is described by Natural Hybrid Orbitals (NHO). For substituted pyrazoles, NBO analysis can elucidate how different substituent groups influence the electronic charge distribution and stability of the pyrazole ring system. researchgate.net

Vibrational Frequencies and Spectroscopic Predictions (Theoretical, not for identification)

Theoretical vibrational analysis, performed using DFT, calculates the harmonic vibrational frequencies of a molecule corresponding to its normal modes of vibration. nih.gov These calculated frequencies can be used to predict the molecule's infrared (IR) and Raman spectra. While these theoretical spectra may not perfectly match experimental spectra due to factors like anharmonicity and solvent effects, they are extremely useful for assigning the vibrational modes observed in experimental data. nih.govsciensage.info

Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. For this compound, this analysis would predict the characteristic frequencies for C-H, C-N, C=C, and C-Br stretching and bending modes, as well as the vibrations of the pyrazole and benzene (B151609) rings. This information provides a fundamental understanding of the molecule's dynamic behavior. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a small molecule (a ligand) and a macromolecular target, typically a protein. eurasianjournals.comnih.govnih.gov These methods are central to modern drug discovery.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. nih.govresearchgate.net The process involves generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on a function that estimates the binding free energy. The results provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. For pyrazole derivatives, docking studies have been used to investigate their potential as inhibitors for various enzymes, such as cyclooxygenases (COX), kinases, and bacterial enzymes. nih.govresearchgate.netnih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamic behavior of the ligand-receptor complex over time. nih.govnih.govrsc.org An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. This allows researchers to assess the stability of the binding pose predicted by docking, observe conformational changes in both the ligand and the protein, and calculate binding free energies with greater accuracy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.govresearchgate.netresearchgate.net For a potential drug candidate like this compound, these simulations are crucial for validating its binding mode and predicting its efficacy.

Table 3: Representative Molecular Docking Results for a Pyrazole Derivative with a Protein Target (Note: Data is illustrative and based on published values for related pyrazole inhibitors, not this compound itself.)

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

| EGFR Tyrosine Kinase (1M17) | -8.5 | Met793, Leu718, Gly796 | Hydrogen Bond, Hydrophobic |

| Dihydrofolate Reductase | -7.9 | Ile7, Phe34, Arg57 | Hydrogen Bond, Pi-Alkyl |

| Sortase A | -7.2 | Arg197, Trp194 | Hydrogen Bond, Pi-Pi Stacking |

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand to a protein target. For pyrazole derivatives, these studies are frequently employed to understand their interactions with various enzymes, particularly protein kinases, which are often implicated in cancer. mdpi.comnih.gov

The binding mode of a pyrazole-based inhibitor typically involves the pyrazole ring acting as a scaffold, forming crucial hydrogen bonds with the hinge region of the kinase active site. nih.gov In the case of this compound, it is hypothesized that the nitrogen atoms of the pyrazole ring would act as hydrogen bond acceptors. The 4-methylbenzyl group would likely occupy a hydrophobic pocket within the binding site, while the bromo-substituent could form halogen bonds or other hydrophobic interactions, potentially enhancing binding affinity.

Studies on similar compounds, such as benzimidazole-pyrazole hybrids, have identified significant binding affinities with targets like B-cell lymphoma (BCL-2). nih.govacs.org For instance, molecular docking of a hybrid compound (6h) revealed a binding energy of -8.65 kcal/mol, indicating a strong interaction. nih.govacs.org Similarly, docking studies of pyrazole derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown that the pyrazole moiety fits into the ATP-binding pocket, forming key interactions with amino acid residues. nih.gov

Estimation of Binding Affinities and Inhibition Constants (In Silico)

In silico methods provide quantitative estimates of a compound's binding affinity (often expressed as a docking score or binding free energy in kcal/mol) and its potential inhibitory activity (predicted IC₅₀ or Kᵢ values). These estimations are crucial for prioritizing compounds for synthesis and experimental testing.

Computational analyses of various pyrazole derivatives have yielded a wide range of binding affinities depending on the specific substitutions and the protein target. For example, extensive docking studies on 63 in-house synthesized pyrazole derivatives against several cancer-related proteins such as C-RAF and c-KIT revealed binding affinities ranging from -3.7 to -10.4 kcal/mol. nih.gov These studies help benchmark the potential efficacy of new derivatives.

The following interactive table presents representative data from computational studies on analogous pyrazole compounds, illustrating the typical binding affinities and inhibitory concentrations observed.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Predicted/Experimental IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Benzimidazole-Pyrazole Hybrid (6h) | B-cell lymphoma (BCL-2) | -8.65 | 457.41 (Predicted) | nih.govacs.org |

| Pyrazole-Pyrazoline Conjugate (12c) | VEGFR-2 | - | 828.23 (Experimental) | nih.gov |

| Pyrazole Derivative (M74) | c-KIT | -9.2 | - | nih.gov |

| Pyrazolone Derivative (TK4g) | JAK2 | - | 12.61 (Experimental) | acs.org |

| Pyrazolone Derivative (TK4g) | JAK3 | - | 15.80 (Experimental) | acs.org |

This table contains data for compounds structurally related to this compound to illustrate the range of activities observed for this class of molecules.

Conformational Dynamics in Complex with Biological Targets

For pyrazole-based inhibitors, MD studies have been used to confirm the stability of the binding pose predicted by docking. researchgate.net Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) helps to understand the flexibility of the ligand within the active site and the stability of the protein-ligand complex. For example, MD simulations of pyrazole derivatives bound to the SARS-CoV-2 main protease showed that the complexes remained stable throughout the simulation period. nih.gov Such studies would be invaluable in confirming the predicted binding mode of this compound and assessing the longevity of its interactions with a target.

Virtual Screening for Analogues with Improved Interactions

Virtual screening is a powerful computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done through structure-based methods (docking) or ligand-based methods (pharmacophore modeling).

High-throughput virtual screening (HTVS) has been successfully used to identify novel pyrazole-based inhibitors for targets like Janus kinases (JAKs) and Activin-like kinase 5 (ALK-5). nih.govacs.org Starting with the structure of this compound, a virtual screening campaign could be launched to identify analogues with potentially improved binding affinities or better selectivity. By screening databases of millions of compounds, researchers can identify novel pyrazole derivatives that share key structural features but have modified substituents that could lead to enhanced biological activity.

Pharmacophore Modeling and Ligand-Based Design

When the 3D structure of a biological target is unknown, ligand-based design methods such as pharmacophore modeling become essential. These approaches derive a model of the required steric and electronic features for bioactivity from a set of known active molecules.

Identification of Key Structural Features for Activity

Pharmacophore modeling identifies the essential structural motifs (pharmacophoric features) required for a molecule to interact with a specific target. For pyrazole derivatives, common pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. researchgate.net

A pharmacophore model for an inhibitor based on the this compound scaffold would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazole ring.

Aromatic/Hydrophobic Regions: The phenyl ring of the benzyl group and the pyrazole ring itself.

A Halogen Bond Donor/Hydrophobic Feature: The bromine atom at the 5-position.

Structure-activity relationship (SAR) studies on pyrazole derivatives have consistently shown that substitutions at various positions on the pyrazole ring significantly influence their anticancer efficacy. nih.govnih.gov The nature and position of these substituents can modulate the compound's electronic properties, solubility, and steric fit within the target's binding site.

Generation of Novel Compounds based on Pharmacophore Models

Once a pharmacophore model is validated, it serves as a template for designing new compounds. nih.gov By aligning new chemical structures to the pharmacophore, researchers can predict their potential activity. This approach allows for the rational design of novel analogues of this compound. For instance, the 4-methylbenzyl group could be replaced with other substituted benzyl groups to explore different hydrophobic interactions, or the bromo-substituent could be replaced with other halogens or small functional groups to fine-tune the electronic and steric properties of the molecule, potentially leading to the discovery of more potent and selective inhibitors. researchgate.net

Derivatization and Lead Optimization Strategies for 5 Bromo 1 4 Methylbenzyl 1h Pyrazole

Synthetic Modifications at the Pyrazole (B372694) Ring

The pyrazole ring itself is a key target for derivatization. Modifications can be made by introducing new functional groups onto the ring or by fusing it with other heterocyclic systems to create more complex and rigid structures.

The C4 position of the 1,5-disubstituted pyrazole ring is the most accessible site for the introduction of additional functional groups. As a π-excessive heterocycle, the pyrazole ring is susceptible to electrophilic substitution at this position.